molecular formula C10H10F2O3 B13518987 Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B13518987
M. Wt: 216.18 g/mol
InChI Key: WRXNKNFXKXQCAS-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that features a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is 3-(3,5-difluorophenyl)-3-oxopropanoate.

    Reduction: The major product is 3-(3,5-difluorophenyl)-3-hydroxypropanol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The difluorophenyl group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3,5-Difluorohydrocinnamic acid

Uniqueness

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical reactivity and biological activity. The difluorophenyl group also enhances its stability and potential for specific interactions in biological systems.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9,13H,5H2,1H3

InChI Key

WRXNKNFXKXQCAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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